N-(4-anilinophenyl)-N'-cyclohexylthiourea
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Overview
Description
N-(4-anilinophenyl)-N’-cyclohexylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an anilinophenyl group attached to a cyclohexylthiourea moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-N’-cyclohexylthiourea typically involves the reaction of 4-anilinophenylamine with cyclohexyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-anilinophenyl)-N’-cyclohexylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
N-(4-anilinophenyl)-N’-cyclohexylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities
Industry: Utilized in the production of rubber antioxidants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets and pathways:
Biofilm Inhibition: The compound inhibits the activity of diguanylate cyclases, enzymes responsible for the synthesis of cyclic di-GMP, a key signaling molecule in biofilm formation. By reducing cyclic di-GMP levels, the compound disrupts biofilm formation and maintenance.
Antimicrobial Activity: The compound’s antimicrobial effects are attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
Comparison with Similar Compounds
N-(4-anilinophenyl)-N’-cyclohexylthiourea can be compared with other similar compounds to highlight its uniqueness:
N-(4-anilinophenyl)benzamide: Similar in structure but lacks the cyclohexylthiourea moiety, which imparts different chemical and biological properties.
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Another related compound with kinase inhibitory activity, but with a different mechanism of action and target specificity.
Conclusion
N-(4-anilinophenyl)-N’-cyclohexylthiourea is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPLBUCGODOBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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